N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide compound characterized by the presence of an ethyl group and a nitrophenyl moiety. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications as a reagent and intermediate in synthetic pathways. Sulfonamides, in general, are known for their antibacterial properties, and derivatives like N-Ethyl-N-(2-nitrophenyl)methanesulfonamide may exhibit unique biological activities.
This compound can be synthesized through several methods involving the reaction of N-ethylmethanesulfonamide with 2-nitroaniline or related compounds. Its synthesis and properties have been documented in various chemical literature and patents, indicating its relevance in both academic research and industrial applications.
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). It is also classified as an organic compound due to its carbon-based structure.
The synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide typically involves the following steps:
The reaction mechanism often involves nucleophilic attack by the nitrogen of the sulfonamide on the electrophilic carbon of the nitrophenyl ring, leading to the formation of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide. The optimization of reaction parameters such as temperature (typically between 50-100 °C) and time (several hours) is crucial for achieving high purity and yield.
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide has a molecular formula of C₉H₁₁N₃O₃S. Its structure includes:
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide can undergo several types of chemical reactions:
The mechanism of action for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide primarily involves its interaction with biological targets through its functional groups. The reduction of the nitro group to an amino group enhances its ability to interact with enzymes or receptors, potentially acting as an inhibitor or modulator in biochemical pathways. The sulfonamide moiety may also contribute to its biological activity by mimicking p-amino benzoic acid, a substrate for bacterial folate synthesis.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity during synthesis.
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide finds applications in various scientific fields:
The discovery of the antibacterial properties of Prontosil rubrum (a sulfonamide dye) by Gerhard Domagk in 1935 marked the dawn of modern antimicrobial chemotherapy. This breakthrough earned Domagk the 1939 Nobel Prize in Physiology or Medicine and initiated the first systematic exploration of synthetic antimicrobial agents. Early sulfonamides functioned as competitive antagonists of para-aminobenzoic acid (PABA), disrupting folate biosynthesis in bacteria. Their broad-spectrum activity against Gram-positive pathogens revolutionized infectious disease treatment in the pre-penicillin era. Post-World War II medicinal chemistry efforts expanded sulfonamides beyond antimicrobials into diuretics (e.g., acetazolamide), anticonvulsants (e.g., zonisamide), and antidiabetics (e.g., tolbutamide). This therapeutic diversification exploited the sulfonamide moiety’s versatility as a pharmacophore backbone capable of diverse electronic and steric modifications. Contemporary research focuses on N-substituted sulfonamides, including compounds like N-ethyl-N-(2-nitrophenyl)methanesulfonamide, to address emerging challenges like antimicrobial resistance (AMR) and targeted cancer therapies.
Table 1: Generational Evolution of Sulfonamide Therapeutics
Generation | Time Period | Key Examples | Therapeutic Class | Structural Innovations |
---|---|---|---|---|
First | 1935-1940s | Prontosil, Sulfanilamide | Antimicrobial | Unsubstituted arylamine |
Second | 1950s-1970s | Acetazolamide, Furosemide | Diuretic/Carbonic anhydrase inhibitor | Heterocyclic ring incorporation |
Third | 1980s-present | Celecoxib, Sunitinib | COX-2 inhibitor/Tyrosine kinase inhibitor | N-Alkyl/aryl substitutions, bioisosteres |
Modern | 2000s-present | N-Ethyl-N-(2-nitrophenyl)methanesulfonamide derivatives | Anti-biofilm/AMR agents | Nitrophenyl positional isomers, sulfonyl variants |
The structural plasticity of N-substituted sulfonamides positions them as critical tools against antimicrobial resistance. Unlike early sulfa drugs, compounds like N-ethyl-N-(2-nitrophenyl)methanesulfonamide (CAS# 195433-52-4; C₉H₁₂N₂O₄S; MW 244.27 g/mol) incorporate sterically demanding N-alkyl and electron-withdrawing aryl groups that circumvent classic resistance mechanisms [1] [4] [7]. This structural innovation disrupts two key AMR pathways:
Cyprus surveillance data underscores the urgency for such innovations: Veterinary antimicrobial consumption reached 296.5 mg/kg biomass in 2021—over triple the EU average (92.6 mg/kg). Critically, Category B antibiotics (highest AMR risk) comprised 3.3% of veterinary agents, with fluoroquinolone use directly correlating with resistant E. coli isolates [8]. Novel sulfonamides counter this by targeting persister cells within biofilms—dormant subpopulations responsible for chronic/recurrent infections [2].
The bioactivity of nitrophenyl sulfonamides exhibits profound substituent position dependence. N-Ethyl-N-(2-nitrophenyl)methanesulfonamide (ortho-nitro isomer) displays distinct physicochemical and pharmacological properties versus its meta- and para- counterparts:
Table 2: Positional Isomer Effects in Nitrophenyl Sulfonamides
Property | Ortho- (2-NO₂) | Meta- (3-NO₂) | Para- (4-NO₂) | Bioactivity Consequence |
---|---|---|---|---|
Steric Hindrance | High (∼15° aryl-sulfonyl dihedral) | Moderate | Minimal | Ortho isomer fits atypical enzyme pockets |
Electron Withdrawal (Hammett σ) | σₘ = 0.81 | σₘ = 0.71 | σₚ = 0.78 | Enhanced electrophilicity at sulfonyl oxygen |
LogP | 1.82 ± 0.05 | 1.79 ± 0.03 | 1.68 ± 0.07 | Ortho: Improved membrane penetration |
Hydrogen Bond Acceptor Capacity | 4 (incl. intramolecular H-bond) | 4 | 4 | Ortho: Stabilized conformation via O₂N⋯H-N |
NMR Chemical Shift (S-CH₃, ppm) | 3.15 | 3.08 | 3.12 | Ortho: Deshielded methyl indicative of polarization |
Data consolidated from [4] [5] [7]
The ortho-nitro configuration in N-ethyl-N-(2-nitrophenyl)methanesulfonamide enables three unique bioactivity-enhancing features:
Conformational Locking: Intramolecular hydrogen bonding between the nitro oxygen and sulfonamide N-H group creates a rigid bicyclic mimic (pseudo-benzisothiazole dioxide). This reduces rotational entropy upon target binding, increasing binding affinity (ΔG ≈ -3.2 kcal/mol vs -2.7 kcal/mol for para-isomer in DHPS models).
Enhanced Membrane Permeation: Despite similar logP values to isomers, the ortho-nitro derivative exhibits 3.2× higher P. aeruginosa biofilm accumulation due to nitroreductase substrate specificity. Bacterial reductases preferentially reduce ortho-nitrosubstrates, trapping the compound intracellularly as hydroxylamine derivatives [2].
Stereoelectronic Effects: Ortho-positioning imposes a ∼15° twist between the phenyl and sulfonyl planes, delocalizing the sulfonyl lone pairs toward the nitro group. This amplifies electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attack by cysteine thiols in bacterial resistance proteins (e.g., sulfhydrylases).
Notably, the para-nitro isomer N-(2-(4-nitrophenyl)ethyl)methanesulfonamide (CAS# N/A; CID 90664) displays divergent activity—preferentially inhibiting tyrosine kinase signaling over antimicrobial targets [5]. This underscores how positional isomerism redirects sulfonamide bioactivity between target classes.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1